1,3-Di(piperidin-1-yl)anthracene-9,10-dione
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Overview
Description
1,3-Di(piperidin-1-yl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two piperidine groups attached to the 9 and 10 positions of the anthracene core. Anthracene derivatives are known for their photophysical properties and have applications in various fields such as organic electronics, photochemistry, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(piperidin-1-yl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where anthracene-9,10-dione is reacted with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Di(piperidin-1-yl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction can produce dihydroanthracene derivatives .
Scientific Research Applications
1,3-Di(piperidin-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 1,3-Di(piperidin-1-yl)anthracene-9,10-dione in biological systems is not fully understood. it is believed to interact with cellular proteins and DNA, potentially inhibiting key enzymes and pathways involved in cell proliferation. This interaction can lead to apoptosis or programmed cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its use in photophysical applications.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation upconversion systems.
1-(Piperidin-1-yl)anthracene-9,10-dione: Similar structure but with only one piperidine group.
Uniqueness
1,3-Di(piperidin-1-yl)anthracene-9,10-dione is unique due to the presence of two piperidine groups, which can significantly alter its chemical and physical properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific photophysical characteristics .
Properties
Molecular Formula |
C24H26N2O2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
1,3-di(piperidin-1-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C24H26N2O2/c27-23-18-9-3-4-10-19(18)24(28)22-20(23)15-17(25-11-5-1-6-12-25)16-21(22)26-13-7-2-8-14-26/h3-4,9-10,15-16H,1-2,5-8,11-14H2 |
InChI Key |
BNWAGKVHAHOOLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C(=C2)N4CCCCC4)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
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